molecular formula C25H26N4O3 B2413267 3-benzyl-N-(4-butylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921580-62-3

3-benzyl-N-(4-butylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2413267
CAS No.: 921580-62-3
M. Wt: 430.508
InChI Key: OPTRCCFYLGKMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-N-(4-butylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C25H26N4O3 and its molecular weight is 430.508. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-benzyl-N-(4-butylphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-3-4-8-17-11-13-19(14-12-17)26-23(30)20-16-28(2)22-21(20)27-25(32)29(24(22)31)15-18-9-6-5-7-10-18/h5-7,9-14,16H,3-4,8,15H2,1-2H3,(H,26,30)(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTRCCFYLGKMHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-benzyl-N-(4-butylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a compound belonging to the pyrrolo[3,2-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of various protein kinases. The following sections will delve into its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the formation of the pyrrolo[3,2-d]pyrimidine scaffold. Various methods have been explored to optimize yield and purity, including one-pot reactions and the use of specific catalysts such as tetrabutylammonium bromide (TBAB) . The synthesis typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product.

Antimycobacterial Activity

Recent studies have shown that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain. For instance, a related series of compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL . Although specific data for this compound was not detailed in the studies reviewed, its structural similarity suggests potential efficacy in this area.

Protein Kinase Inhibition

This compound has been identified as a potent inhibitor of Janus Kinase 3 (JAK3), which is implicated in various immunological disorders such as rheumatoid arthritis and lupus . The inhibition of JAK3 by pyrrolo[2,3-d]pyrimidine derivatives indicates that this class of compounds may be beneficial in treating diseases characterized by excessive immune responses.

Anti-inflammatory Properties

In vitro studies have suggested that compounds from this class exhibit anti-inflammatory effects by inhibiting key signaling pathways involved in inflammation. For example, they have been shown to inhibit the phosphorylation of proteins involved in inflammatory responses . This property makes them candidates for treating conditions like arthritis and other inflammatory diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrrolo[3,2-d]pyrimidine derivatives:

  • Rheumatoid Arthritis Model : In murine models of rheumatoid arthritis, compounds similar to this compound demonstrated significant reductions in disease severity and joint inflammation when administered over a specified period .
  • Tuberculosis Treatment : A series of pyrrolopyrimidine-triazole hybrids were evaluated for their antimycobacterial activity. The results indicated that these compounds could serve as leads for developing new antitubercular agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzyl and butyl groups can significantly influence the biological activity of these compounds. Substituents on the phenyl rings are crucial for enhancing potency against specific targets such as JAK3 and COX enzymes .

Scientific Research Applications

Anticancer Applications

Mechanism of Action
The compound exhibits significant anticancer activity by inhibiting key receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis. The primary targets include:

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
  • Platelet-Derived Growth Factor Receptor-β (PDGFR-β)
  • Epidermal Growth Factor Receptor (EGFR)

Inhibition of these receptors leads to:

  • Reduction in cell proliferation : The compound disrupts signaling pathways crucial for cell division.
  • Suppression of angiogenesis : By targeting VEGFR-2 and PDGFR-β, it effectively inhibits the formation of new blood vessels necessary for tumor growth .

Case Studies
Recent studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance:

  • In vitro tests showed that the compound had a median growth inhibitory concentration (IC50) below 10 μmol/L against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity. Its derivatives have been tested against a range of bacterial strains, showing effective inhibition with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Activity Overview
A study evaluated the antimicrobial effects of various derivatives derived from similar pyrimidine structures. The results indicated:

  • Compounds with specific side chains displayed enhanced antimicrobial activity against strains such as Staphylococcus aureus and Salmonella typhi.
  • Some derivatives showed MIC values as low as 4 μmol/L, outperforming conventional antibiotics like cefotaxime .

Antioxidant Activity

The antioxidant potential of the compound has also been explored. Antioxidants are crucial in mitigating oxidative stress-related damage in cells.

Research Findings
Studies have indicated that certain derivatives possess strong antioxidant properties, which can be attributed to their ability to scavenge free radicals effectively. This property is essential not only for therapeutic applications but also for preventing cellular damage associated with various diseases .

Summary Table of Applications

Application Area Mechanism/Activity Targeted Pathways/Receptors Key Findings
AnticancerInhibition of RTKsVEGFR-2, PDGFR-β, EGFRIC50 < 10 μmol/L against various cancer cell lines
AntimicrobialBacterial inhibitionVarious bacterial strainsMIC as low as 4 μmol/L; effective against Staphylococcus aureus
AntioxidantFree radical scavengingCellular oxidative stressStrong antioxidant properties demonstrated

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for pyrrolo[3,2-d]pyrimidine derivatives, and how can they be adapted to synthesize the target compound?

  • Methodological Answer : The synthesis of structurally related pyrrolo[3,2-d]pyrimidines often involves cyclization of aminopyrrole precursors with carboxamide or ester functionalities. For example, condensation of 3-aminopyrroles with formamidine or substituted benzaldehydes under reflux conditions (e.g., ethanol, DMF) is a common strategy . Adapting this to the target compound would require optimizing substituent positions (e.g., benzyl and butylphenyl groups) using protective group chemistry. Key steps include:

  • Cyclization : Refluxing intermediates in acetic acid with catalysts like phosphorus pentoxide .
  • Functionalization : Introducing the 7-carboxamide group via coupling reactions (e.g., using activated esters or carbodiimide reagents).
  • Purification : Column chromatography or recrystallization from ethanol-DMF mixtures .

Q. How can single-crystal X-ray diffraction (SC-XRD) be employed to resolve the stereochemical configuration of the pyrrolo[3,2-d]pyrimidine core?

  • Methodological Answer : SC-XRD analysis, as demonstrated for ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate, reveals bond angles (e.g., C–N–C ≈ 113–123°) and torsional distortions in the heterocyclic core . For the target compound, key parameters include:

  • Disorder analysis : Addressing potential rotational freedom in the benzyl and butylphenyl substituents.
  • Hydrogen bonding : Mapping interactions (e.g., N–H···O) to confirm the 2,4-dioxo tautomer .

Advanced Research Questions

Q. What strategies mitigate low yields in multi-step syntheses of pyrrolo[3,2-d]pyrimidines, particularly during chlorination or cyclization steps?

  • Methodological Answer : Low yields often arise from side reactions during chlorination (e.g., overhalogenation) or incomplete cyclization. Mitigation strategies include:

  • Stepwise chlorination : Using controlled equivalents of PCl₅ or SOCl₂ to target specific positions .
  • Microwave-assisted synthesis : Reducing reaction times and improving cyclization efficiency .
  • Byproduct analysis : Employing LC-MS or NMR to identify dimers or decomposition products .

Q. How do substituents (e.g., benzyl vs. butylphenyl) influence the compound’s electronic properties and binding affinity in biological assays?

  • Methodological Answer : Substituent effects can be analyzed via:

  • Computational modeling : DFT calculations to map electron density (e.g., HOMO-LUMO gaps) and predict reactivity .
  • Structure-activity relationship (SAR) : Comparing IC₅₀ values of analogs with varying substituents in enzyme inhibition assays .
  • Spectroscopic profiling : UV-Vis or fluorescence shifts to assess π-π stacking or charge-transfer interactions .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for pyrrolo[3,2-d]pyrimidine derivatives?

  • Methodological Answer : Discrepancies in ¹H/¹³C NMR assignments often stem from solvent effects or tautomerism. Resolution strategies include:

  • Variable-temperature NMR : Identifying dynamic equilibria (e.g., keto-enol tautomers) .
  • Deuterated solvents : Using DMSO-d₆ or CDCl₃ to minimize solvent-induced shifts .
  • 2D NMR (COSY, HSQC) : Correlating coupled protons and carbons to confirm assignments .

Data-Driven Research Questions

Q. What experimental evidence supports the regioselectivity of the 7-carboxamide group in pyrrolo[3,2-d]pyrimidine synthesis?

  • Methodological Answer : Regioselectivity is confirmed via:

  • X-ray crystallography : Direct visualization of the carboxamide orientation .
  • Isotopic labeling : Using ¹⁵N-formamidine to track nitrogen incorporation during cyclization .
  • Competitive reactions : Comparing yields when alternative nucleophiles (e.g., amines vs. alcohols) are introduced .

Q. How do reaction conditions (e.g., solvent polarity, temperature) impact the stereochemical outcome of the tetrahydro-1H-pyrrolo ring?

  • Methodological Answer : Polar solvents (e.g., DMF) favor planar transition states, leading to cis-fused rings, while nonpolar solvents (e.g., toluene) may promote trans configurations. Key studies include:

  • Kinetic vs. thermodynamic control : Refluxing in ethanol (kinetic) vs. slow crystallization (thermodynamic) .
  • Solvent screening : Systematic comparison of DMF, THF, and acetonitrile on diastereomer ratios .

Methodological Challenges

Q. What purification techniques are optimal for isolating pyrrolo[3,2-d]pyrimidine carboxamides with high enantiomeric purity?

  • Methodological Answer :

  • Chiral chromatography : Using amylose-based columns for enantiomer separation .
  • Recrystallization : Ethanol-water mixtures for removing diastereomeric byproducts .
  • Derivatization : Converting carboxamides to diastereomeric salts with chiral acids (e.g., tartaric acid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.